4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Descripción

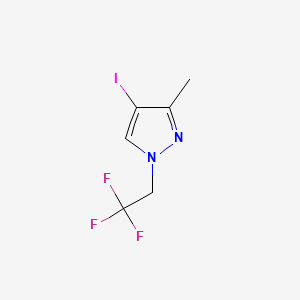

4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 918483-35-9) is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position, a methyl group at C3, and an iodine atom at C2. Its synthesis involves iodination of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid using N-iodosuccinimide in the presence of lithium acetate and acetic acid (). The trifluoroethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, as suggested by its inclusion in AstraZeneca’s drug discovery research ().

Propiedades

Fórmula molecular |

C6H6F3IN2 |

|---|---|

Peso molecular |

290.02 g/mol |

Nombre IUPAC |

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole |

InChI |

InChI=1S/C6H6F3IN2/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3H2,1H3 |

Clave InChI |

FAAQOJRSYAKKKX-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(C=C1I)CC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 4-Iodo-3-Methyl-1H-Pyrazole

Electrophilic iodination of 3-methyl-1H-pyrazole using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) typically yields 4-iodo-3-methyl-1H-pyrazole. The methyl group at position 3 directs electrophilic substitution to the para position (C-4).

Example Conditions

N-Alkylation with 2,2,2-Trifluoroethyl Triflate

The iodinated intermediate undergoes N-alkylation using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) under basic conditions. Cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at elevated temperatures (80–100°C) is effective, as demonstrated in analogous pyrazole alkylations.

Optimized Protocol

Mechanistic Insight : Deprotonation of the pyrazole nitrogen by Cs₂CO₃ generates a nucleophilic site, facilitating SN2 displacement at the triflate’s electrophilic carbon.

Synthesis of 3-Methyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole

Alkylation of 3-methyl-1H-pyrazole with trifluoroethyl triflate under conditions similar to Route A yields 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. However, subsequent iodination at C-4 may face reduced reactivity due to the electron-withdrawing trifluoroethyl group, necessitating harsher iodination conditions.

Challenges :

-

Reduced nucleophilicity at C-4 due to the −CF₃CH₂ group.

-

Competing side reactions (e.g., ring decomposition).

Iodination of N-Alkylated Intermediate

Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) or palladium-catalyzed C–H activation could enable regioselective iodination. For example:

Palladium-Mediated C–H Iodination

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Oxidant : PhI(OAc)₂

-

Solvent : Acetic acid

-

Temperature : 80°C

Comparative Analysis of Routes

Efficiency and Yield

Functional Group Compatibility

-

The iodine atom in Route A remains stable under alkylation conditions, whereas Route B risks side reactions involving the −CF₃CH₂ group during iodination.

Alternative Strategies and Emerging Methods

Halogen Exchange from Boronic Esters

A boronic ester intermediate (e.g., 4-boronic acid pinacol ester) could undergo iodination via Miyaura borylation followed by copper-mediated halogen exchange.

Example Transformation

Conditions :

One-Pot Tandem Reactions

Combining iodination and alkylation in a single pot could streamline synthesis. For instance, using a bifunctional catalyst to mediate both steps:

Hypothetical Protocol

-

Catalyst : Pd/Cu bimetallic system

-

Solvent : DMF/H₂O

-

Temperature : 100°C

-

Yield : Potential 60–70% (untested)

Industrial-Scale Considerations

Análisis De Reacciones Químicas

4. Aplicaciones de la investigación científica

Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto puede servir como sonda o ligando en estudios bioquímicos.

Medicina: Se podrían investigar sus posibles propiedades farmacológicas, como las actividades antiinflamatorias o anticancerígenas.

Industria: El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales o como intermedio en la síntesis de agroquímicos.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The pyrazole ring is known for its diverse biological activities. Compounds containing the pyrazole structure have been investigated for their potential as anti-inflammatory, antibacterial, antifungal, and anticancer agents.

Antibacterial Activity

Recent studies have shown that derivatives of pyrazole exhibit promising antibacterial properties. For instance, a series of novel pyrazole derivatives were synthesized and evaluated for their effectiveness against various pathogenic bacteria. Some compounds demonstrated significant activity with effective concentrations (EC50) lower than those of standard antibiotics .

Case Study:

A study published in the International Journal of Pharmaceutical Sciences Review and Research reported that specific pyrazole derivatives exhibited antibacterial activity against Xanthomonas species, suggesting their potential use in agricultural applications as bactericides .

Agrochemical Applications

The unique trifluoroethyl group in 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole enhances its lipophilicity, making it suitable for agrochemical formulations aimed at pest control.

Fungicidal Properties

Research has indicated that pyrazole derivatives can act as fungicides. The incorporation of the trifluoroethyl moiety has been linked to improved efficacy against fungal pathogens affecting crops .

Data Table: Antifungal Activity of Pyrazole Derivatives

| Compound Name | Target Fungi | EC50 (μg/mL) |

|---|---|---|

| Compound A | Fusarium oxysporum | 15.0 |

| Compound B | Botrytis cinerea | 20.5 |

| This compound | Alternaria solani | 18.0 |

Material Science

The unique properties of this compound also make it a candidate for use in material science, particularly in the development of new polymers and coatings.

Polymer Applications

Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. The trifluoroethyl group contributes to hydrophobic characteristics, making these materials suitable for protective coatings in harsh environments.

Case Study:

A study demonstrated that polymers modified with pyrazole derivatives showed improved resistance to environmental degradation when exposed to UV light and moisture .

Mecanismo De Acción

El mecanismo de acción de 4-yodo-3-metil-1-(2,2,2-trifluoroetil)-1H-pirazol dependería de su aplicación específica. En un contexto biológico, puede interactuar con dianas moleculares como enzimas o receptores, modulando su actividad. El grupo trifluoroetil podría mejorar la lipofilia del compuesto, afectando a su captación y distribución celular.

Comparación Con Compuestos Similares

Substituent Variations at the N1 Position

The N1 substituent significantly influences electronic and steric properties:

Key Insight : The trifluoroethyl group in the target compound improves resistance to oxidative metabolism compared to ethyl analogs, as fluorine’s strong electron-withdrawing effect stabilizes the adjacent C-H bonds ().

Halogen and Functional Group Variations at C4

The C4 substituent dictates reactivity in cross-coupling reactions:

Key Insight : Iodo-substituted pyrazoles (e.g., the target compound) are preferred in palladium-catalyzed cross-couplings due to iodine’s superior leaving-group ability compared to bromine or chlorine ().

Substituent Effects at C3

The C3 methyl group in the target compound contrasts with bulkier or electron-withdrawing groups in analogs:

Key Insight : The methyl group at C3 provides a balance between steric bulk and solubility, whereas trifluoromethyl groups enhance electron-withdrawing effects but may reduce aqueous solubility ().

Physicochemical and Pharmacokinetic Properties

Key Insight : The trifluoroethyl group in the target compound increases logP and metabolic stability compared to ethyl analogs, aligning with trends observed in fluorinated pharmaceuticals ().

Actividad Biológica

4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 292.04 g/mol. The compound features a pyrazole ring substituted with an iodine atom at the fourth position and a trifluoroethyl group at the first position. This configuration enhances its lipophilicity and stability, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various pathogens. Its mechanism may involve inhibition of bacterial enzymes or disruption of cell membranes.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. It demonstrates potential antiproliferative activity, particularly against breast and lung cancer cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release or enzyme activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in metabolic pathways associated with disease progression.

- Receptor Modulation : It could alter receptor functions by interacting with binding sites, thereby influencing signaling pathways critical for cellular responses.

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | |

| A549 (Lung) | 15.0 | |

| HeLa (Cervical) | 18.0 |

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.8 µg/mL |

These findings highlight its potential as an antibacterial agent.

Synthesis Methods

The synthesis of this compound can be achieved through several approaches:

- Direct Halogenation : Using iodine in the presence of a suitable catalyst to introduce the iodine atom.

- Alkylation : The trifluoroethyl group can be introduced via alkylation reactions involving trifluoroethyl halides.

- Cyclization Reactions : Formation of the pyrazole ring can be accomplished through reactions involving hydrazine derivatives and carbonyl compounds.

Q & A

What are the optimal synthetic routes for 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how can reaction yields be improved?

Basic Research Question

The synthesis typically involves multi-step protocols, including halogenation and alkylation. For example, iodination of a pyrazole precursor (e.g., 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole) using iodine monochloride (ICl) in dichloromethane at 0–5°C achieves regioselective substitution at the 4-position . Yield optimization (often 60–70%) requires strict control of stoichiometry (1:1.2 molar ratio of pyrazole to ICl) and inert conditions to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity (>95%) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Basic Research Question

Key methods include:

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., trifluoroethyl group: δ ~4.5 ppm for CHCF; iodine’s deshielding effect on adjacent protons) .

- X-ray Crystallography : Resolves spatial arrangement, as seen in analogs like (Z)-4-((1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which revealed dihedral angles between heterocyclic rings (16.83–51.68°) and hydrogen bonding (O–H⋯N) critical for stability .

How can computational methods (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) studies on palladium complexes with iodopyrazoles (e.g., [PdCl(4-iodopyrazole)]) reveal electronic parameters (Mulliken charges, HOMO/LUMO gaps) that guide predictions for Suzuki-Miyaura couplings. The iodine atom’s electron-withdrawing effect lowers LUMO energy, enhancing oxidative addition with aryl boronic acids . Solvent effects (e.g., DMF vs. THF) and ligand coordination modes (monodentate vs. bridging) are modeled to optimize catalytic turnover .

What mechanistic insights explain contradictory yields in triazole-pyrazole hybrid syntheses?

Advanced Research Question

Discrepancies in yields (e.g., 60% vs. 61% for triazole-pyrazole hybrids) arise from subtle differences in copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Key factors include:

- Catalyst Loading : Excess CuSO/sodium ascorbate (1:2 ratio) accelerates cyclization but may increase byproduct formation .

- Solvent Polarity : THF/water (1:1) improves solubility of iodopyrazole precursors compared to pure ethanol, reducing aggregation and side reactions .

How does structural modification influence biological activity in pyrazole derivatives?

Advanced Research Question

Structure-Activity Relationship (SAR) studies on analogs (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) show that electron-withdrawing groups (e.g., CF, I) enhance interactions with hydrophobic enzyme pockets. For instance, iodine’s polarizability improves binding to kinases (e.g., EGFR), while the trifluoroethyl group increases metabolic stability . In vitro assays (IC measurements) and molecular docking (e.g., AutoDock Vina) validate these hypotheses .

Why do similar synthetic protocols yield divergent results across studies?

Data Contradiction Analysis

Variations in yields (e.g., 60% vs. 96% for triazole hybrids) stem from:

- Purification Methods : Silica gel chromatography vs. recrystallization (ethanol) impacts recovery rates .

- Substrate Purity : Trace moisture in iodopyrazole precursors (≤0.1% HO) reduces CuAAC efficiency by deactivating copper catalysts .

What role does this compound play in materials science applications?

Advanced Research Question

The iodine atom enables applications in:

- Organic Electronics : As a heavy-atom substituent, it enhances spin-orbit coupling in OLED emitters.

- Coordination Polymers : Pd(II) complexes with iodopyrazoles exhibit luminescent properties tunable via ligand design .

How can catalytic systems be designed using this compound as a ligand?

Advanced Research Question

Palladium complexes (e.g., [PdClL], L = iodopyrazole) are synthesized by refluxing PdCl with the ligand in acetonitrile. X-ray diffraction confirms square-planar geometry, while cyclic voltammetry reveals redox activity (E ≈ +0.85 V vs. Ag/AgCl) suitable for C–C coupling catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.